molecular formula C10H9N2NaO2S2 B12742162 N(sup 1)-(2-Thienyl)sulfanilamide sodium salt CAS No. 102395-93-7

N(sup 1)-(2-Thienyl)sulfanilamide sodium salt

Cat. No.: B12742162
CAS No.: 102395-93-7
M. Wt: 276.3 g/mol
InChI Key: PFHURUSTABJCHZ-UHFFFAOYSA-N
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Description

N(sup 1)-(2-Thienyl)sulfanilamide sodium salt: is a sulfonamide derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group attached to an aromatic amine. These compounds have been widely used in medicine, particularly as antibiotics, due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(sup 1)-(2-Thienyl)sulfanilamide sodium salt typically involves the reaction of sulfanilamide with 2-thiophenecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: N(sup 1)-(2-Thienyl)sulfanilamide sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemistry: N(sup 1)-(2-Thienyl)sulfanilamide sodium salt is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to inhibit bacterial growth makes it a valuable tool in microbiology studies.

Medicine: The compound’s antimicrobial properties have led to its investigation as a potential therapeutic agent. It has shown promise in treating bacterial infections and is being studied for its efficacy against resistant strains.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

N(sup 1)-(2-Thienyl)sulfanilamide sodium salt exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and replication. This mechanism is similar to other sulfonamide antibiotics, which also target folic acid synthesis pathways.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfapyridine: Effective against pneumonia and other bacterial infections.

Uniqueness: N(sup 1)-(2-Thienyl)sulfanilamide sodium salt is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity. This structural difference can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

102395-93-7

Molecular Formula

C10H9N2NaO2S2

Molecular Weight

276.3 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-thiophen-2-ylazanide

InChI

InChI=1S/C10H9N2O2S2.Na/c11-8-3-5-9(6-4-8)16(13,14)12-10-2-1-7-15-10;/h1-7H,11H2;/q-1;+1

InChI Key

PFHURUSTABJCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Origin of Product

United States

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